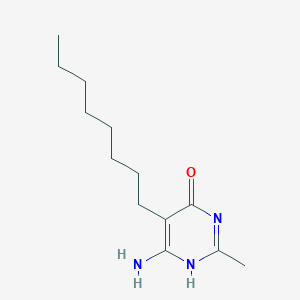

4-Pyrimidinol, 6-amino-2-methyl-5-octyl-

Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the chemistry of life. It forms the core structure of the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids, DNA, and RNA. sciensage.info Beyond their role in genetics, pyrimidine derivatives are of tremendous interest in contemporary chemical research due to their diverse and potent biological activities. nih.gov

The pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. nih.gov This versatility has led to the development of a vast number of synthetic pyrimidine derivatives with a wide spectrum of pharmacological applications. wisdomlib.org Researchers have successfully synthesized pyrimidine-based compounds that exhibit anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular activities. wisdomlib.orgorientjchem.org The ability to strategically modify the pyrimidine ring at its various positions allows for the fine-tuning of its physicochemical properties and biological effects, making it an attractive template for the design of new therapeutic agents. nih.gov The ongoing exploration of novel pyrimidine derivatives continues to be a major focus in the quest for more effective and selective drugs. nih.gov

Overview of 4-Pyrimidinol and Related Structures

The 4-pyrimidinol moiety, also known as a pyrimidin-4-one, represents a significant subclass of pyrimidine derivatives. This structural motif is characterized by a hydroxyl group at the 4-position of the pyrimidine ring, which can exist in tautomeric equilibrium with its keto form. This feature plays a crucial role in the molecule's ability to form hydrogen bonds and interact with biological macromolecules.

Numerous synthetic methods have been developed for the preparation of 4-pyrimidinol analogs, often involving the cyclocondensation of a three-carbon precursor with a urea or amidine derivative. growingscience.com The strategic introduction of various substituents at other positions of the 4-pyrimidinol ring has led to the discovery of compounds with a broad range of biological activities. For instance, derivatives of 4-pyrimidinol have been investigated for their potential as inhibitors of various enzymes, modulators of receptor activity, and as antimicrobial agents. The versatility of the 4-pyrimidinol scaffold makes it a valuable platform for the development of new chemical entities with therapeutic potential.

Research Rationale for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- Investigations

While specific research on 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the well-established structure-activity relationships of related pyrimidine derivatives. The core structure combines several key pharmacophoric features: a 6-amino group, a 2-methyl group, and a 5-octyl substituent on the 4-pyrimidinol ring.

The 6-amino group is a common feature in many biologically active pyrimidines and can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The 2-methyl group can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity or metabolic stability.

Of particular interest is the 5-octyl group, a long alkyl chain. The introduction of such a lipophilic substituent can significantly alter the compound's physicochemical properties, most notably its lipophilicity (fat-solubility). This modification can have a profound impact on the molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity can enhance membrane permeability, potentially leading to better cell penetration and bioavailability. Furthermore, the alkyl chain could engage in hydrophobic interactions with specific binding pockets in target proteins. Therefore, the investigation of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- is likely driven by the hypothesis that the combination of the established pharmacophoric features of the aminopyrimidinol core with the lipophilic octyl chain could lead to a compound with novel or enhanced biological activity and a favorable pharmacokinetic profile.

Data Tables

Table 1: Physicochemical Properties of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-

| Property | Value |

| Molecular Formula | C13H23N3O |

| CAS Number | 103980-52-5 |

| Monoisotopic Mass | 237.1841 g/mol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

103980-52-5 |

|---|---|

Molecular Formula |

C13H23N3O |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

4-amino-2-methyl-5-octyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C13H23N3O/c1-3-4-5-6-7-8-9-11-12(14)15-10(2)16-13(11)17/h3-9H2,1-2H3,(H3,14,15,16,17) |

InChI Key |

DVYGVFXBXNKEPP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=C(N=C(NC1=O)C)N |

Isomeric SMILES |

CCCCCCCCC1=C(NC(=NC1=O)C)N |

Canonical SMILES |

CCCCCCCCC1=C(NC(=NC1=O)C)N |

Synonyms |

4-Pyrimidinol, 6-amino-2-methyl-5-octyl- |

Origin of Product |

United States |

Synthetic Methodologies for 4 Pyrimidinol, 6 Amino 2 Methyl 5 Octyl and Analogues

Established Approaches for Pyrimidinol Synthesis

The foundational synthesis of the pyrimidinol core can be achieved through several well-established chemical pathways. These methods often involve the cyclization of acyclic precursors to form the heterocyclic ring system.

Condensation Reactions in Pyrimidine (B1678525) Ring Formation

A cornerstone of pyrimidine synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a molecule containing an N-C-N fragment, such as urea, thiourea, or an amidine. This approach, often referred to as the Pinner synthesis, is a versatile method for constructing the pyrimidine ring. nih.gov The reaction typically proceeds by forming a six-membered ring through the elimination of water or other small molecules. The choice of the 1,3-dicarbonyl compound and the N-C-N containing reactant dictates the substitution pattern on the resulting pyrimidine ring. For the synthesis of pyrimidinols, β-ketoesters are common starting materials.

| Reactant A (1,3-Dicarbonyl) | Reactant B (N-C-N Fragment) | Resulting Pyrimidine Core | Reference |

| β-Ketoester | Amidine | 2-Substituted-4-pyrimidinol | nih.gov |

| Diethyl malonate | Urea | Barbituric acid (a pyrimidinetrione) | nih.gov |

| Ethyl acetoacetate | Thiourea | 2-Thio-6-methyluracil | nih.gov |

Amidine-Mediated Cyclization Pathways

Amidines are particularly useful reagents in pyrimidine synthesis as they directly introduce a substituent at the 2-position of the ring. The cyclization of β-dicarbonyl compounds with amidines is a widely used method for preparing 2-substituted pyrimidines. nih.gov The reaction involves the nucleophilic attack of the amidine nitrogens on the carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The use of substituted amidines allows for the direct incorporation of various functional groups at the C2 position.

Thio-Pyrimidine Intermediates and Desulfurization Strategies

An alternative strategy for the synthesis of pyrimidinols involves the use of thiopyrimidine intermediates. These are typically synthesized by using thiourea in the initial condensation reaction. The resulting 2-thiopyrimidine can then be converted to the corresponding pyrimidinol through desulfurization. This two-step process can be advantageous in certain synthetic schemes, offering a different route to the desired product. Desulfurization can be achieved using various reagents, such as oxidizing agents followed by hydrolysis or by using Raney nickel.

Targeted Synthesis of Substituted 4-Pyrimidinol Derivatives

The synthesis of a specifically substituted pyrimidinol like 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- requires a more targeted approach, focusing on the precise introduction of the amino, methyl, and octyl groups at the desired positions.

Introduction of Amino and Alkyl Substituents

The introduction of an amino group at the C6 position and a methyl group at the C2 position can be achieved by carefully selecting the starting materials for the initial cyclization reaction. For instance, the use of acetamidine as the N-C-N component directly installs the 2-methyl group. The 6-amino group can be introduced by using a β-ketonitrile derivative as the 1,3-dicarbonyl equivalent. Condensation of a β-ketonitrile with an amidine can lead to the formation of a 6-aminopyrimidine.

Alternatively, a 6-halopyrimidine can be synthesized and subsequently converted to the 6-amino derivative through nucleophilic aromatic substitution with ammonia or an appropriate amine.

| Precursor Strategy | Reagents | Resulting Substituent Pattern |

| Direct Cyclization | β-Ketonitrile, Acetamidine | 2-Methyl-6-aminopyrimidine |

| Nucleophilic Substitution | 6-Halopyrimidine, Ammonia | 6-Aminopyrimidine |

Strategies for Octyl Chain Integration at Position 5

The introduction of an octyl group at the C5 position of the pyrimidine ring is a key synthetic challenge. The C5 position of the pyrimidine ring is generally less reactive towards nucleophilic attack but can be functionalized through electrophilic or radical pathways.

One potential strategy involves the direct C-H alkylation of a pre-formed 6-amino-2-methyl-4-pyrimidinol. Recent advances in transition-metal-catalyzed C-H activation could provide a route for the direct introduction of the octyl group using an appropriate octylating agent, such as an octyl halide or olefin. Palladium-catalyzed cross-coupling reactions, for example, have been utilized for the C5-alkylation of pyrimidine derivatives, although this often requires prior functionalization of the C5 position with a halide.

A plausible alternative is a radical-mediated approach, such as the Minisci reaction. This reaction involves the addition of an alkyl radical to a protonated heteroaromatic ring. An octyl radical, which could be generated from octanoic acid via oxidative decarboxylation or from an octyl halide, could potentially add to the C5 position of the pyrimidine ring.

A more classical approach would involve building the pyrimidine ring from a precursor that already contains the octyl group. For example, the synthesis could start with a β-ketoester that has an octyl group at the α-position. Condensation of this α-octyl-β-ketoester with acetamidine would then directly yield the 2-methyl-5-octyl-4-pyrimidinol core, which could be subsequently aminated at the C6 position if necessary.

| Strategy | Description | Key Reagents/Conditions |

| Direct C-H Alkylation | Transition-metal-catalyzed reaction on the pre-formed pyrimidine core. | Palladium catalyst, octyl halide/olefin |

| Radical Alkylation (Minisci) | Addition of an octyl radical to the pyrimidine ring. | Octanoic acid + oxidant, or octyl halide |

| Building Block Approach | Cyclization using a precursor already containing the octyl group. | α-Octyl-β-ketoester, Acetamidine |

Derivatization Reactions of the 4-Pyrimidinol Scaffold

The functional groups present on the 4-pyrimidinol, 6-amino-2-methyl-5-octyl- core, namely the amino and hydroxyl groups, offer versatile handles for a variety of derivatization reactions. These modifications are crucial for modulating the physicochemical properties and biological activities of the parent compound.

Functionalization at Amino Groups

The 6-amino group of the pyrimidinol scaffold is a primary nucleophilic site, readily undergoing reactions such as acylation and alkylation.

Acylation: The amino group can be acylated using various acylating agents like acyl chlorides or anhydrides to form the corresponding amides. For instance, the reaction of a 6-aminopyrimidine with an acyl chloride in the presence of a base, such as pyridine or triethylamine, yields the N-acylated product. This reaction is a common strategy to introduce a wide range of functional groups, which can influence the molecule's biological activity. A general method for the N-acylation of amides, which can be conceptually extended to aminopyrimidines, involves the use of an internal nucleophilic catalyst, such as a pyridine ring, to facilitate the reaction with acyl chlorides, leading to the formation of imides in moderate to excellent yields semanticscholar.org. While direct N-acylation of 2-amino-4-hydroxypyrimidines can sometimes be challenging, the presence of bulky substituents can promote O-acylation instead semanticscholar.org. However, specific strategies have been developed for the selective N-acylation of the exocyclic amino functions of nucleosides, which share the aminopyrimidine motif. One such method involves the activation of carboxylic acids as their p-nitrophenyl esters, followed by coupling with the amino group in the presence of dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBT) nih.gov.

Enzymatic approaches also offer a high degree of selectivity. For example, aminoacylases from Streptomyces ambofaciens have been shown to catalyze the N-acylation of L-amino acids in aqueous media, a principle that could potentially be applied to the selective acylation of the amino group on the pyrimidine ring nih.gov.

| Acylating Agent | Catalyst/Conditions | Product Type | Reference |

| Acyl Chloride | Pyridine/Triethylamine | N-acyl pyrimidine | General Knowledge |

| Acyl Chloride | Internal Pyridine Catalyst | Imide | semanticscholar.org |

| p-Nitrophenyl esters of acids | DCC, DMAP/HOBT | N-acyl pyrimidine | nih.gov |

| Fatty Acids | Aminoacylases | N-acyl pyrimidine | nih.gov |

Modifications of the Hydroxyl Group

The 4-hydroxyl group of the pyrimidinol ring exists in tautomeric equilibrium with its keto form (pyrimidin-4-one). This group can be subjected to O-alkylation and O-acylation reactions to yield ethers and esters, respectively.

O-Alkylation: The hydroxyl group can be alkylated using alkyl halides in the presence of a base. The chemoselectivity between N- and O-alkylation can be a challenge in pyrimidine chemistry nih.govnih.gov. However, specific conditions can favor O-alkylation. For instance, direct and chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones has been achieved using 4-(iodomethyl)pyrimidines as alkylating agents, affording O-alkyl derivatives in high yields nih.govnih.gov. The choice of solvent and base can significantly influence the regioselectivity of the reaction.

O-Acylation (Esterification): The hydroxyl group can be esterified to form the corresponding esters. As mentioned earlier, the presence of bulky substituents at the 2-position of the pyrimidine ring can promote O-acylation over N-acylation when reacting with acyl halides semanticscholar.org.

| Reagent | Conditions | Product Type | Reference |

| Alkyl Halide | Base | O-alkyl pyrimidine (Ether) | nih.govnih.gov |

| Acyl Halide | Bulky 2-substituent | O-acyl pyrimidine (Ester) | semanticscholar.org |

Introduction of Additional Heterocyclic Moieties

The pyrimidine core can be annulated with other heterocyclic rings, leading to the formation of fused bicyclic or tricyclic systems with potentially enhanced biological activities.

One common strategy involves the functionalization of the pyrimidine ring with reactive groups that can subsequently undergo cyclization reactions. For example, a two-step protocol for the synthesis of furo[2,3-d]pyrimidines involves the initial O-alkylation of a pyrimidinedione with a bifunctional electrophile, followed by intramolecular cyclization researchgate.net.

Another approach is the Biginelli-like reaction of aminoazoles with aldehydes and β-dicarbonyl compounds to synthesize azolo[1,5-a]pyrimidines researchgate.net. Furthermore, pyrimidine derivatives can be used as precursors for the synthesis of more complex heterocyclic systems like pyrazolo[3,4-b]pyridines frontiersin.org. The synthesis of pyrimidine-annulated five-membered heterocycles is a broad field with various methodologies developed for the construction of nitrogen, oxygen, and sulfur-containing fused rings researchgate.net. For instance, 6-aryl-5-cyano thiouracil derivatives can be synthesized and further modified researchgate.net.

| Reaction Type | Reagents | Resulting Heterocycle | Reference |

| O-alkylation/Intramolecular Cyclization | Pyrimidinedione, Bifunctional electrophile | Furo[2,3-d]pyrimidine | researchgate.net |

| Biginelli-like Reaction | Aminoazole, Aldehyde, β-dicarbonyl | Azolo[1,5-a]pyrimidine | researchgate.net |

| Multicomponent Reaction | Aminopyrazole, Aldehyde, β-diketone | Pyrazolo[3,4-b]pyridine | frontiersin.org |

Catalytic Approaches in Pyrimidine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and environmentally benign routes to complex molecules. Various catalytic systems have been developed for the synthesis of the pyrimidine core.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. For instance, palladium-catalyzed Suzuki cross-coupling reactions have been employed to introduce aryl substituents onto the pyrimidine ring frontiersin.org.

More recently, multicomponent reactions catalyzed by transition metals have gained prominence for the one-pot synthesis of highly substituted pyrimidines. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps researchgate.net. Zinc-based catalysts, such as Zn(l-proline)2, have also been utilized for the green synthesis of pyrimidine derivatives nih.gov.

Furthermore, heterogeneous catalysts, such as ammonium sulfate coated on hydrothermal carbon, have been developed for the N-alkylation of pyrimidines, offering advantages like catalyst recyclability and operational simplicity amanote.com. The use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, has been extensively reviewed for the synthesis of pyranopyrimidine scaffolds, which are structurally related to the target molecule nih.govacs.org.

| Catalyst Type | Reaction | Substrates | Reference |

| Palladium | Suzuki Cross-Coupling | Halopyrimidine, Arylboronic acid | frontiersin.org |

| Iridium | Multicomponent Reaction | Amidine, Alcohols | researchgate.net |

| Zinc(II) | Multicomponent Reaction | Guanidines, Aldehyde, Acetophenones | nih.gov |

| Heterogeneous (AS@HTC) | N-Alkylation | Pyrimidine, Alkylating agent | amanote.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Pyrimidinol, 6 Amino 2 Methyl 5 Octyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnih.govchemsynthesis.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom, allowing for the assignment of the compound's proton and carbon skeletons.

Proton (¹H) NMR Analysisnih.govchemsynthesis.com

The ¹H NMR spectrum of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- is predicted to exhibit a series of distinct signals corresponding to the different types of protons present in the molecule. The octyl group would be characterized by a complex set of signals in the aliphatic region of the spectrum. The terminal methyl group (CH₃) of the octyl chain is expected to appear as a triplet, while the adjacent methylene (B1212753) groups (CH₂) would produce a series of overlapping multiplets.

The methyl group attached to the pyrimidine (B1678525) ring at position 2 would likely appear as a sharp singlet in the downfield region, due to the influence of the aromatic ring. The protons of the amino group (NH₂) and the hydroxyl group (OH) are expected to appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Octyl CH₃ | ~0.9 | Triplet |

| Octyl (CH₂)₆ | ~1.2-1.6 | Multiplet |

| Ring-CH₂ (alpha to ring) | ~2.5 | Triplet |

| Ring-CH₃ | ~2.2 | Singlet |

| NH₂ | Variable | Broad Singlet |

| OH | Variable | Broad Singlet |

This data is predictive and based on the analysis of similar structures.

Carbon-¹³ (¹³C) NMR Analysissigmaaldrich.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- would be expected to show 13 distinct signals, corresponding to the 13 carbon atoms in its structure.

The carbons of the octyl chain would appear in the upfield region of the spectrum. The carbon atoms of the pyrimidine ring would be observed at lower field, with their exact chemical shifts influenced by the attached functional groups (amino, hydroxyl, and methyl). The methyl carbon attached to the ring and the carbons of the octyl chain would have characteristic chemical shifts.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Octyl CH₃ | ~14 |

| Octyl (CH₂)₆ | ~22-32 |

| Ring-CH₂ (alpha to ring) | ~28 |

| Ring-CH₃ | ~20 |

| C2 (C-CH₃) | ~160 |

| C4 (C-OH) | ~165 |

| C5 (C-Octyl) | ~110 |

| C6 (C-NH₂) | ~155 |

This data is predictive and based on the analysis of similar structures.

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the octyl chain.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the attachment of the octyl group to the C5 position of the pyrimidine ring and the methyl group to the C2 position.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysischemsynthesis.comsigmaaldrich.comchemsrc.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. The molecular formula of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- is C₁₃H₂₃N₃O. The calculated monoisotopic mass for this compound is 237.1841 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

| Adduct | Predicted m/z |

| [M+H]⁺ | 238.1914 |

| [M+Na]⁺ | 260.1733 |

Data sourced from predicted values. uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS)chemsrc.com

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-. In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of compounds by identifying their functional groups and fingerprint vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the functional groups present. For a compound like 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent groups.

Studies on similar molecules, such as 2-amino-5-methylpyridine (B29535) and various aminopyrimidines, offer insights into the expected spectral regions of interest. researchgate.net For instance, the N-H stretching vibrations of the amino group typically appear in the region of 3300-3500 cm⁻¹. researchgate.net The O-H stretch of the hydroxyl group on the pyrimidinol ring would also be a prominent feature, often appearing as a broad band due to hydrogen bonding. Vibrations associated with the pyrimidine ring, including C=N and C=C stretching, would be observed in the 1400-1600 cm⁻¹ region. The presence of the methyl and octyl groups would contribute to C-H stretching and bending vibrations.

Analysis of related compounds like 4-amino-2,6-dihydroxy pyrimidine has been used to understand the influence of substituents on the vibrational modes of the pyrimidine ring and to investigate tautomeric forms. ripublication.com

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, providing information on molecular vibrations. While no specific FT-Raman data exists for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, studies on related compounds like 2-amino-4-pyrimidinol demonstrate its utility. nih.gov In such analyses, the Raman spectra help to confirm the assignments made from IR spectra and can be particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. The combination of both FT-IR and FT-Raman spectroscopy, supported by quantum chemical calculations, is a standard approach for the comprehensive vibrational analysis of pyrimidine derivatives. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like pyrimidinols, the absorption of UV or visible light promotes electrons to higher energy orbitals. The resulting spectrum can be used to study conjugation and the presence of chromophores.

A critical aspect of the study of aminopyrimidinols is the potential for tautomerism, where the molecule can exist in different isomeric forms, such as the keto-enol or amino-imino forms. UV-Vis spectroscopy is a key technique for investigating these equilibria. For example, research on 2-aminopyrimidine (B69317) and its methyl derivatives has utilized electronic absorption spectra to study the formation of hydrogen-bonded complexes and the resulting amino-imino tautomerization. nih.gov The absorption maxima (λ_max) would differ for each tautomer, and changes in the spectrum with solvent polarity or pH could be used to understand the equilibrium. While specific UV-Vis data for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- is unavailable, it would be expected to exhibit absorption bands related to the π-π* transitions of the pyrimidine ring system.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of a compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile compounds like substituted pyrimidines. While no specific HPLC method for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- is documented, methods for related compounds provide a template. For instance, a reverse-phase (RP) HPLC method has been described for the analysis of 6-Amino-2-methyl-5-(sulfooxy)-4(1H)-pyrimidinone, utilizing a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com A similar approach, likely with a C18 column, would be suitable for assessing the purity of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-. The retention time would be influenced by the polarity of the molecule, with the octyl group likely leading to a longer retention time in a reverse-phase system compared to analogues with smaller alkyl chains.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For molecules with low volatility, such as pyrimidinol derivatives, derivatization is often necessary to increase their volatility and thermal stability. A study on pyrano[2,3-c]pyrazoles, which are also heterocyclic compounds, demonstrated that thermal degradation can be an issue in GC analysis. nist.govnist.gov To overcome this, trimethylsilyl (B98337) (TMS) derivatives were successfully analyzed by GC coupled with mass spectrometry (GC-MS). nist.govnist.gov This approach would likely be necessary for the successful GC analysis of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, allowing for purity assessment and identification of any volatile impurities.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and highly effective technique for monitoring the progress of chemical reactions, including the synthesis of substituted pyrimidinols like 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-. This chromatographic method allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture. By observing the separation of these components on a TLC plate, chemists can determine the optimal reaction time, ensure the consumption of reactants, and identify the formation of byproducts.

In the context of synthesizing 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, TLC is typically employed to track the conversion of the initial reactants. The process involves spotting a small amount of the reaction mixture onto a stationary phase, commonly a silica (B1680970) gel plate, and developing it with a suitable mobile phase. The choice of the eluent system is critical for achieving clear separation of the compounds of interest.

Detailed Research Findings

While specific TLC protocols for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- are not extensively detailed in publicly available literature, the general methodology for monitoring the synthesis of analogous substituted pyrimidines is well-established. For instance, in the synthesis of various 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones, reaction progress is monitored by TLC on silica gel plates (E. Merck Kieselgel 60 F-254), with visualization achieved under UV light at 254 nm. nih.gov Similarly, the synthesis of 4-selenopyrimidine derivatives has been monitored using TLC with a developing agent of dichloromethane (B109758) and methanol (B129727) (6:1 ratio). sci-hub.se

The separation of components on the TLC plate is quantified by the retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Different compounds in the reaction mixture will exhibit distinct R_f values, enabling their identification. For example, in a hypothetical synthesis of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, the starting materials would have their own characteristic R_f values. As the reaction progresses, the spots corresponding to the starting materials will diminish in intensity, while a new spot corresponding to the product will appear and intensify. The reaction is generally considered complete when the spots for the starting materials are no longer visible.

A one-dimensional TLC method has been successfully used to separate mixtures of alkylated guanines, adenines, uracils, and cytosines on silica gel plates. nih.gov This demonstrates the utility of TLC in differentiating structurally similar pyrimidine derivatives.

The selection of an appropriate solvent system is crucial for effective separation. For pyrimidine derivatives, various solvent systems have been employed. For example, a mixture of chloroform (B151607) and methanol (90:10) has been used for the separation of certain pyrimidine bases. nih.gov In other syntheses, eluents such as ethyl acetate/dichloromethane have been utilized. nih.gov The polarity of the solvent system is adjusted to achieve optimal separation, where the R_f values of the key components are ideally between 0.2 and 0.8.

The visualization of the separated spots on the TLC plate is typically achieved by exposing the plate to ultraviolet (UV) light, as pyrimidine rings are often UV-active. Alternatively, chemical staining agents can be used if the compounds are not UV-active.

The following interactive data table illustrates a hypothetical scenario for monitoring the synthesis of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- using TLC. It shows the change in R_f values and spot intensities over time.

| Time (hours) | Starting Material 1 (R_f) | Starting Material 2 (R_f) | Product (R_f) | Spot Intensity (Product) |

| 0 | 0.75 | 0.20 | - | - |

| 1 | 0.75 | 0.20 | 0.50 | Low |

| 3 | 0.75 | 0.20 | 0.50 | Medium |

| 6 | - | - | 0.50 | High |

This table is a hypothetical representation for illustrative purposes.

Chemical Reactivity and Mechanistic Investigations of 4 Pyrimidinol, 6 Amino 2 Methyl 5 Octyl

Reaction Pathways and Transformation Mechanisms

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it susceptible to nucleophilic attack and resistant to electrophilic substitution unless activating groups are present. researchgate.netbhu.ac.in In the case of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, the potent electron-donating amino and hydroxyl (pyrimidinol) groups activate the ring. researchgate.net

Electrophilic substitution reactions on the pyrimidine ring are significantly facilitated by activating substituents like amino (-NH2) or hydroxyl (-OH) groups, which restore π-electrons to the ring. researchgate.net Typically, this attack occurs at the C-5 position, which is the most electron-rich. researchgate.net However, in this specific molecule, the C-5 position is already occupied by the octyl group, suggesting that electrophilic attack would be directed elsewhere or be sterically hindered.

The reactivity of the pyrimidine ring towards nucleophiles can be greatly enhanced by quaternizing one of the ring nitrogen atoms, making the molecule more susceptible to reactions like ring transformation or contraction under specific conditions. wur.nlclockss.org For instance, N-alkylpyrimidinium salts can undergo addition of nucleophiles at the C-6 position, followed by ring fission and recyclization. wur.nl

Condensation reactions are also a plausible pathway, particularly involving the active methyl group or the amino group. The synthesis of related pyridopyrimidine structures often proceeds through the reaction of 6-aminouracil (B15529) derivatives (which share the 6-amino-4-pyrimidinol core) with α,β-unsaturated ketones. researchgate.net This involves a conjugate addition followed by intramolecular cyclization. nih.gov

Table 1: Summary of Potential Reaction Pathways

| Reaction Type | Description | Influencing Factors |

| Electrophilic Substitution | Attack by an electrophile on the electron-rich pyrimidine ring. | The -NH2 and -OH groups strongly activate the ring. The C-5 position is blocked by the octyl group, redirecting potential attacks. researchgate.net |

| Nucleophilic Substitution | Displacement of a leaving group by a nucleophile. Halogenated pyrimidones are common precursors for these reactions. bhu.ac.in | The electron-deficient nature of the pyrimidine ring facilitates this, especially at positions 2, 4, and 6. bhu.ac.in |

| Ring Transformation | Alteration of the heterocyclic core, often initiated by nucleophilic attack. | Can be induced by strong nucleophiles or by prior quaternization of the ring nitrogen. wur.nlclockss.org |

| Condensation Reactions | Formation of a larger molecule from smaller units, often with the elimination of water. | The amino group can react with carbonyl compounds to form Schiff bases, a key step in some synthetic pathways. nih.govmdpi.com |

Electron Transfer Properties and Redox Behavior

The structure of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, with its electron-donating amino group and π-deficient pyrimidine ring, suggests a capacity for participating in electron transfer (ET) processes. Such donor-acceptor systems are known to have distinct electrochemical properties. frontiersin.org Nucleophilic substitution reactions can proceed through an electron transfer mechanism, forming radical intermediates. nih.gov

The redox behavior is influenced by the substituents. The introduction of electron-donor groups, such as the amino group in this compound, is expected to increase the reduction potential compared to unsubstituted pyrimidines. frontiersin.org The efficiency of excess electron transport (EET) through DNA containing substituted pyrimidines has been shown to be regulated by the electron affinities of the derivatives, highlighting the role of substituents in modulating ET properties. rsc.org

Radical Reactions and Their Selectivity

Pyrimidine derivatives have been investigated for their antioxidant properties, which involve their ability to scavenge free radicals. nih.govgrowingscience.comresearchgate.net This suggests that 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- could participate in radical reactions. The electron-donating amino and hydroxyl groups can stabilize radical species, enhancing the molecule's potential to act as a radical scavenger.

The selectivity of such reactions would be influenced by the steric and electronic environment of the molecule. The bulky octyl group at C-5 could sterically hinder the approach of radicals to that side of the molecule, potentially directing reactions towards the nitrogen atoms or other positions on the ring. The presence of a thienyl ring versus a phenyl ring has been shown to affect interactions with DPPH radicals in other pyrimidine derivatives, indicating that substituent identity is key to radical interaction. nih.gov

Intramolecular Charge Transfer (ICT) Phenomena

The combination of an electron-donating group (the 6-amino group) and an electron-accepting moiety (the pyrimidine ring) classifies this molecule as a "push-pull" system, which is prone to exhibiting intramolecular charge transfer (ICT). frontiersin.org Upon absorption of light, an electron can be promoted from the highest occupied molecular orbital (HOMO), largely localized on the donor (amino group), to the lowest unoccupied molecular orbital (LUMO), primarily on the acceptor (pyrimidine ring).

This ICT character can lead to interesting photophysical properties. For example, in similar donor-acceptor molecules, the emission spectra show a significant dependence on solvent polarity (solvatochromism). mdpi.comnih.gov In more polar solvents, the charge-separated excited state is stabilized, leading to a bathochromic (red) shift in the emission maximum. nih.govnih.gov The extent of this charge transfer and the resulting photophysics are highly dependent on the nature of the donor and acceptor groups and their geometric arrangement. frontiersin.org

Influence of Substituents on Pyrimidine Ring Reactivity

6-Amino Group : As a strong electron-donating group, it activates the ring towards electrophilic attack and is fundamental to the molecule's donor-acceptor character in ICT processes. researchgate.net Its presence is also known to be critical in facilitating certain catalytic steps in related systems like thiamin. nih.gov

2-Methyl Group : This group has a weak electron-donating inductive effect. Its presence can also create steric hindrance, potentially clashing with other groups or reagents and influencing the molecule's preferred conformation and binding interactions. nih.gov

5-Octyl Group : This long alkyl chain significantly increases the molecule's lipophilicity. nih.gov Its primary contribution to reactivity is steric; its bulk can hinder access to the C-4 and C-6 positions, thereby influencing reaction selectivity.

4-Pyrimidinol Group : This group exists in tautomeric equilibrium with its 4(3H)-pyrimidinone form. As a hydroxyl group, it is electron-donating and activates the ring. researchgate.net The ability to act as a hydrogen bond donor and acceptor is also a key feature influencing its interactions.

Table 2: Summary of Substituent Effects on Reactivity

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Amino | C-6 | Strong Electron-Donating | Minor | Activates ring for electrophilic attack; key role in ICT and redox properties. researchgate.netfrontiersin.org |

| Methyl | C-2 | Weak Electron-Donating | Moderate | Minor electronic influence; can sterically hinder reactions at N1 and C2. nih.gov |

| Octyl | C-5 | Weak Electron-Donating | Major | Increases lipophilicity; sterically shields the C-4 and C-6 positions. nih.gov |

| Pyrimidinol | C-4 | Electron-Donating | Minor | Activates the ring; participates in tautomerism and hydrogen bonding. researchgate.net |

Computational Chemistry and Theoretical Modeling of 4 Pyrimidinol, 6 Amino 2 Methyl 5 Octyl

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, providing a robust framework for investigating the electronic structure and properties of many-body systems like molecules. samipubco.comresearchgate.net DFT methods are employed to determine a molecule's properties by calculating its electron density, which is a function of spatial coordinates. This approach is generally more computationally efficient than other high-level ab initio methods while providing accurate results. samipubco.comresearchgate.net For a molecule like 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, DFT calculations can elucidate its stability, spectroscopic characteristics, and reactivity.

Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the optimized molecular structure. oup.comresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles. samipubco.comtandfonline.com

For 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, a geometry optimization would reveal the precise spatial arrangement of the pyrimidine (B1678525) ring, the amino and methyl groups, and the conformational preference of the C8-alkyl (octyl) chain. The analysis would likely show a nearly planar pyrimidine ring, a common feature in related heterocyclic compounds. oup.com The electronic structure analysis provides information on the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

While specific experimental or calculated data for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- is not available, the table below presents typical bond lengths for related aminopyrimidine structures calculated using DFT methods, which offer a reasonable approximation. oup.com

Table 1: Representative Calculated Bond Lengths (Å) in Aminopyrimidine Derivatives

| Bond | Typical Length (Å) |

|---|---|

| C2-N1 | 1.34 - 1.38 |

| N1-C6 | 1.36 - 1.37 |

| C6-C5 | 1.39 - 1.41 |

| C5-C4 | 1.39 - 1.41 |

| C4-N3 | 1.36 - 1.37 |

| N3-C2 | 1.34 - 1.38 |

| C2-N(amino) | 1.35 - 1.37 |

Data derived from studies on analogous pyrimidine compounds. oup.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For pyrimidine derivatives, the HOMO is often localized on the electron-rich amino groups and the pyrimidine ring, while the LUMO is typically distributed over the heterocyclic ring system. wuxibiology.com

Table 2: Illustrative FMO Energies and Energy Gaps for a Pyrimidine Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.774 |

| ELUMO | -2.610 |

| Energy Gap (ΔE) | 3.164 |

Data from a representative study on a pyrimidine derivative to illustrate typical values. researchgate.net

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on a molecule's surface. libretexts.orguni-muenchen.de They are invaluable for identifying the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netresearchgate.net MEP maps use a color scale, typically with red indicating the most negative potential (sites for electrophilic attack) and blue indicating the most positive potential (sites for nucleophilic attack). uni-muenchen.deresearchgate.net Green and yellow represent intermediate potential values.

For 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, as these are electronegative atoms with lone pairs of electrons. These sites would be susceptible to electrophilic attack. The hydrogen atoms of the amino group and the hydroxyl group would exhibit positive potential (blue), indicating them as sites for nucleophilic interactions and hydrogen bonding. uni-muenchen.deresearchgate.net

Conceptual DFT provides a set of reactivity descriptors that quantify a molecule's response to changes in its electron count. These global reactivity indices include electronegativity (χ), chemical hardness (η), and global softness (S). Fukui functions, f(r), are local reactivity descriptors that indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.govjoaquinbarroso.com

There are three main types of Fukui functions: rowansci.com

f+(r): for nucleophilic attack (electron acceptance)

f-(r): for electrophilic attack (electron donation)

f0(r): for radical attack

By calculating the Fukui indices for each atom in 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, one could precisely pinpoint the most reactive sites. For instance, the nitrogen and oxygen atoms are expected to have high f- values, confirming their role as sites for electrophilic attack, which aligns with the predictions from MEP maps. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov By correlating molecular descriptors (physicochemical properties) with activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and optimization. researchgate.netthieme-connect.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend the QSAR concept into three-dimensional space. thieme-connect.comnih.gov These models analyze the steric and electrostatic fields surrounding a set of aligned molecules to determine which spatial properties are critical for biological activity. nih.govrsc.org

A 3D-QSAR study on a series of aminopyrimidine analogs, including 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, would involve:

Building a Dataset: Compiling a series of related pyrimidine compounds with their measured biological activities.

Molecular Alignment: Aligning all molecules in the dataset based on a common structural scaffold.

Calculating Fields: Computing the steric and electrostatic fields around each molecule.

Statistical Analysis: Using techniques like Partial Least Squares (PLS) to build a regression model correlating the field values with biological activity.

The resulting 3D-QSAR model is often visualized as contour maps. These maps highlight regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would enhance or diminish the biological activity. For example, a map might show that a bulky, hydrophobic group like the octyl chain at the C5 position is favorable for activity, while a negatively charged group near the amino function at C6 is detrimental. Such insights are crucial for the rational design of more potent analogs. thieme-connect.comnih.govccspublishing.org.cn

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) technique used to correlate the biological activity of a series of molecules with their 3D shape and electrostatic properties. researchgate.net The primary goal of a CoMFA study is to generate a predictive model and to visualize the steric and electrostatic field contributions as contour maps, which helps in designing new molecules with enhanced activity. nih.gov

For a series of analogues of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, a CoMFA study would involve aligning the set of molecules, typically based on a common substructure like the pyrimidine ring. scispace.com The aligned molecules are then placed in a 3D grid, and their steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom are calculated at each grid point. researchgate.net These calculated energy fields are then subjected to Partial Least Squares (PLS) analysis to derive a mathematical equation linking the fields to the biological activities.

A successful CoMFA model for derivatives of this compound would yield a high cross-validated q² value (typically > 0.5) and a high conventional r² value, indicating good predictive power. nih.govmdpi.com The resulting contour maps would highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, guiding future structural modifications.

Table 1: Hypothetical CoMFA Statistical Results This table illustrates the kind of data a CoMFA study would generate and is not based on actual experimental results for this compound.

| Parameter | Value | Description |

| q² (Cross-validated r²) | 0.685 | Indicates the predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.940 | Shows the correlation between predicted and actual activity for the training set. nih.gov |

| Optimal Components | 4 | The number of latent variables used in the PLS model that gives the highest q². mdpi.com |

| Steric Contribution | 54.0% | The percentage of the variance in activity explained by the steric field. mdpi.com |

| Electrostatic Contribution | 46.0% | The percentage of the variance in activity explained by the electrostatic field. mdpi.com |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of molecular recognition and for structure-based drug design.

To predict the binding mode of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, a molecular docking simulation would be performed using the 3D structure of a relevant biological target. The docking algorithm would explore various possible conformations of the ligand within the binding site of the receptor, sampling different translational, rotational, and conformational states.

The outcome would be a set of predicted binding poses, ranked by a scoring function. Analysis of the top-ranked pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the receptor's active site. For instance, the amino group and the pyrimidinol oxygen of the compound are likely candidates for forming hydrogen bonds with the receptor.

Docking programs use scoring functions to estimate the binding affinity of a ligand-receptor complex. mdpi.com This "docking score" or "energy score" (E-score) provides a numerical value, typically in units of kcal/mol, that approximates the binding free energy. mdpi.com A lower (more negative) energy score generally indicates a more favorable binding interaction. mdpi.com

By comparing the docking scores of a series of related pyrimidine derivatives, researchers can prioritize compounds for synthesis and biological testing. These energetic calculations help in understanding why certain structural modifications lead to better or worse binding affinity, complementing the insights gained from CoMFA studies.

Table 2: Example of Molecular Docking Results This table is a hypothetical representation of docking results and does not reflect measured data for this compound.

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- | Example Kinase A | -7.2 | Asp145, Lys20, Phe80 |

| Analogue 1 (shorter alkyl chain) | Example Kinase A | -6.5 | Asp145, Lys20 |

| Analogue 2 (different substituent) | Example Kinase A | -8.1 | Asp145, Lys20, Phe80, Leu83 |

Theoretical Spectroscopy and Photophysical Properties

Computational methods can predict the spectroscopic properties of molecules, providing valuable information that complements experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for calculating the electronic excited states of molecules. mdpi.com It is widely used to predict the ultraviolet-visible (UV-Vis) absorption spectra of organic compounds. nih.gov

A TD-DFT calculation for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- would first involve optimizing its ground-state geometry using DFT. Subsequently, TD-DFT is used to compute the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions. nih.gov These transitions correspond to the absorption bands in a UV-Vis spectrum. The calculations can be performed in the gas phase or, more realistically, by including a solvent model to account for environmental effects on the electronic structure. nih.gov The results can predict the maximum absorption wavelength (λmax) and identify the nature of the electronic transitions, such as π→π* or n→π*. mdpi.comnih.gov

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties. researchgate.net These materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies. Pyrimidine derivatives have been investigated for their NLO potential due to their electron-withdrawing nature. nih.gov

Theoretical calculations using DFT can predict key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A large hyperpolarizability value is a primary indicator of a strong second-order NLO response. rsc.org These calculations are instrumental in the rational design of new organic materials for applications in optoelectronics, telecommunications, and optical data storage. nih.gov

Table 3: Predicted Photophysical and NLO Properties This table contains theoretical values for illustrative purposes only. The values are not derived from specific calculations on this compound.

| Property | Predicted Value | Method |

| λmax (in Methanol) | ~285 nm | TD-DFT/B3LYP/6-311+G(d,p) with PCM |

| Dipole Moment (μ) | 4.5 Debye | DFT/B3LYP/6-311++G(d,p) |

| Mean Polarizability (α) | 25 x 10⁻²⁴ esu | DFT/B3LYP/6-311++G(d,p) |

| First Hyperpolarizability (β) | 12 x 10⁻³⁰ esu | DFT/B3LYP/6-311++G(d,p) |

Conformational Analysis and Tautomeric Forms

The structural flexibility of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- is a key determinant of its chemical and biological activity. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For the 5-octyl substituent, numerous conformations are possible due to the free rotation around the carbon-carbon single bonds of the alkyl chain. These conformations can vary in energy, with some being more stable than others. Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to identify the low-energy conformers and to understand the energetic barriers between them.

A significant aspect of the computational analysis of this pyrimidine derivative is the investigation of its tautomeric forms. Tautomers are isomers of a compound which readily interconvert by a chemical reaction called tautomerization. This reaction commonly results in the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond. For 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, several tautomeric forms can exist due to the presence of the hydroxyl and amino groups on the pyrimidine ring. The principal tautomeric equilibria involve the keto-enol and amino-imino forms.

Derivatives of 4-hydroxypyrimidine (B43898) can undergo keto-enol tautomerization, and while in solution various forms may exist, in the solid state there is often a preference for a specific tautomer. nih.gov For instance, studies on 2-amino-5,6-dimethyl-4-hydroxypyrimidine have shown the existence of different tautomers in the solid state. nih.govresearchgate.net Recrystallization from an aqueous solution yielded the 1H-keto tautomer, while the presence of uric acid in the crystallization medium resulted in a 1:1 mixture of the 1H-keto and 3H-keto tautomers. nih.govresearchgate.net This highlights the influence of the environment on the stabilization of different tautomeric forms.

The relative stability of these tautomers can be predicted using computational methods by calculating their energies. The following table illustrates the potential tautomeric forms of the pyrimidine core.

| Tautomeric Form | Description |

| Hydroxy-amino | The aromatic pyrimidine ring bears a hydroxyl group at position 4 and an amino group at position 6. |

| Keto-amino | The pyrimidine ring is in a non-aromatic keto form with a carbonyl group at position 4 and an amino group at position 6. This can exist as the 1H-keto or 3H-keto tautomer. |

| Hydroxy-imino | The pyrimidine ring has a hydroxyl group at position 4 and an imino group at position 6. |

| Keto-imino | The pyrimidine ring contains a carbonyl group at position 4 and an imino group at position 6. |

This table represents the principal tautomeric possibilities of the substituted pyrimidine core.

Solvent Effects on Electronic Properties

The electronic properties of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, such as its dipole moment, polarizability, and absorption spectrum, are significantly influenced by the surrounding solvent environment. Computational models, particularly those incorporating the polarizable continuum model (PCM), are instrumental in simulating these solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different solvent environments.

The polarity of the solvent can have a profound impact on the electronic transitions of a molecule. researchgate.net For instance, in polar solvents, a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum is often observed for n→π* and π→π* transitions. researchgate.net This is because polar solvents can stabilize the excited state more than the ground state, leading to a smaller energy gap for the electronic transition. researchgate.net In contrast, nonpolar solvents have a lesser effect on these transitions.

The dipole moment of a molecule, which is a measure of the separation of positive and negative charges, is also sensitive to the solvent. Generally, the dipole moment of a polar molecule increases with the increasing polarity of the solvent. researchgate.net This is due to the stabilization of the charge-separated state by the solvent's electric field. Similarly, the polarizability, which describes how easily the electron cloud of a molecule can be distorted by an external electric field, also tends to increase with solvent polarity. researchgate.net

The following table provides a hypothetical representation of how the electronic properties of a pyrimidine derivative might change with solvent polarity, based on general trends observed for similar compounds. researchgate.netnih.gov

| Solvent | Dielectric Constant | Dipole Moment (Debye) | Polarizability (a.u.) |

| Gas Phase | 1 | ~ 3.5 | ~ 150 |

| n-Hexane | 1.88 | ~ 4.0 | ~ 155 |

| Dichloromethane (B109758) | 8.93 | ~ 5.5 | ~ 165 |

| Ethanol | 24.55 | ~ 6.5 | ~ 175 |

| Water | 80.1 | ~ 7.0 | ~ 180 |

This table is a hypothetical representation based on general trends and does not represent experimentally verified data for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-.

Hirshfeld Surface Analysis in Pyrimidine Derivatives

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state of a molecule. mdpi.comnih.govnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. The Hirshfeld surface is defined as the surface where the contribution to the electron density from the promolecule is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), shape index, and curvedness, it is possible to identify and analyze the different types of intermolecular contacts and their relative importance in the crystal packing. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds, while blue regions represent longer contacts. mdpi.com

In pyrimidine derivatives, Hirshfeld surface analysis has revealed the prevalence of various intermolecular interactions, including N-H···N, N-H···O, C-H···N, and π-π stacking interactions. nih.govnih.govresearchgate.net The analysis of 2D fingerprint plots, which are histograms of the distances from the Hirshfeld surface to the nearest nucleus inside and outside the surface, provides a quantitative summary of the different types of contacts.

For example, in the crystal structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, Hirshfeld surface analysis showed that H···H, N···H, C···H, and S···H contacts account for the vast majority of intermolecular interactions. nih.gov Specifically, H···H interactions contributed 51.6%, C···H contributed 23.0%, N···H contributed 15.8%, and S···H contributed 8.5% to the Hirshfeld surface. nih.gov Similarly, for 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile, the most significant contributions were from H···H (38.5%), N···H/H···N (33.3%), and C···H/H···C (27.3%) contacts. nih.gov

The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for different pyrimidine derivatives, illustrating the diversity of interactions that can be present.

| Compound | H···H Contacts (%) | N···H/H···N Contacts (%) | C···H/H···C Contacts (%) | Other Contacts (%) |

| 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine nih.gov | 51.6 | 15.8 | 23.0 | 9.6 (S···H, C···C, C···N) |

| 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile nih.gov | 38.5 | 33.3 | 27.3 | 0.9 (N···N, C···C, C···N) |

| 2,4,6-triaminopyrimidine-1,3-diium dinitrate iucr.org | - | 12.5 | 9.6 | 53.2 (O···H/H···O) |

This table presents data from published studies on different pyrimidine derivatives and is intended to be illustrative of the insights gained from Hirshfeld surface analysis.

Mechanistic Insights into Biological Interactions of 4 Pyrimidinol, 6 Amino 2 Methyl 5 Octyl Derivatives

Enzyme Inhibition Mechanisms

Derivatives based on the 4-pyrimidinol scaffold can interfere with cellular processes by inhibiting key enzymes. Their mechanisms of action range from blocking the synthesis of essential building blocks like DNA to inactivating enzymes critical for pathogen survival.

Inhibition of DNA Biosynthesis Enzymes (e.g., DHFR, TSase, TPase, RTase)

A primary strategy for anticancer and antimicrobial agents is the disruption of DNA biosynthesis. Key enzymes in this pathway, such as Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS), are frequent targets. Inhibition of either DHFR or TS can lead to a state known as "thymineless death," where cells are unable to produce the necessary thymidine (B127349) for DNA replication. nih.gov

Thieno[2,3-d]pyrimidine (B153573) derivatives, which share a core structure with 4-pyrimidinol compounds, have been identified as potent dual inhibitors of both human TS and DHFR. nih.gov For instance, the compound N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid demonstrated significant potency against both enzymes. nih.gov This dual-inhibition is a noteworthy advancement, as many established drugs target only one of these enzymes. nih.gov The ability of these compounds to inhibit both enzymes simultaneously enhances their therapeutic potential by creating a more comprehensive blockade of the thymidylate cycle. nih.gov

| Compound Derivative Class | Target Enzyme | IC50 (nM) |

| 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine | Human Thymidylate Synthase (TS) | 40 |

| 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine | Human Dihydrofolate Reductase (DHFR) | 20 |

| Nonclassical 4-nitrophenyl analogue | Human Thymidylate Synthase (TS) | 110 |

Data sourced from studies on thieno[2,3-d]pyrimidine antifolates. nih.gov

Non-Specific Enzyme Inactivation Pathways

Beyond highly specific, lock-and-key inhibition, pyrimidine (B1678525) derivatives can also inactivate enzymes through less specific pathways, such as steric hindrance. The size and placement of substituent groups on the pyrimidine ring are critical. nih.gov

In studies on fibroblast growth factor receptor (FGFR) inhibitors, introducing methyl groups onto the central pyrimidine ring was found to cause a steric clash with the hinge region of the kinase domain. nih.gov For example, a methyl group on the pyrimidine ring can clash with the peptide carbonyl oxygen of specific amino acid residues like Glu551 in FGFR4 or Glu562 in FGFR1. nih.gov This physical obstruction prevents the inhibitor from adopting the ideal conformation required for potent and stable binding, leading to a loss of inhibitory activity. nih.gov This highlights how simple structural modifications can modulate activity not by altering specific electronic interactions but by creating physical impediments to binding.

Inhibition of Microbial Pathogenicity Enzymes (e.g., TrmD)

Targeting enzymes that are essential for bacterial survival but absent in humans is a promising strategy for developing new antibiotics. One such target is the tRNA-(N1G37) methyltransferase (TrmD), an enzyme critical for the survival of many bacterial pathogens. nih.gov

Structure-based design has led to the synthesis of thienopyrimidinone derivatives that exhibit nanomolar potency against TrmD from pathogens like Pseudomonas aeruginosa and Mycobacterium tuberculosis. nih.gov These inhibitors function through a novel and sophisticated mechanism known as "tyrosine-flipping." nih.gov Upon inhibitor binding, a key tyrosine residue in the active site of the P. aeruginosa TrmD enzyme is forced to change its conformation, or "flip." nih.gov This conformational change restructures the active site, rendering it inaccessible to both the cofactor S-adenosyl-l-methionine (SAM) and the tRNA substrate, effectively shutting down the enzyme's function. nih.gov This mechanism provides a powerful foundation for developing TrmD inhibitors as a new class of antimicrobial agents. nih.gov

Molecular Target Identification and Binding Modes

Identifying the precise molecular targets of a compound and understanding its binding mode are essential for optimizing drug design and minimizing off-target effects. nih.gov For derivatives of 4-pyrimidinol, interactions with nucleic acids and proteins are of primary interest.

Interaction with Nucleic Acid-Related Targets (e.g., AP-1, NF-kappaB, DNA)

Small molecules can interact with DNA through non-covalent means, which are broadly categorized into electrostatic interactions, groove binding, and intercalation. nih.gov While direct studies on 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- are limited, the behavior of related heterocyclic compounds provides insight. The interactions are often dependent on the specific DNA sequence. nih.gov For example, the DNA-binding agent DAPI exhibits different binding modes and affinities when interacting with AT-rich regions versus GC-rich regions of DNA. nih.gov

Furthermore, pyrimidine derivatives can influence gene expression by affecting transcription factors. Mechanistic studies of certain 6-amino-5-cyano-2-thiopyrimidine derivatives have shown they can induce apoptosis by activating the tumor suppressor protein p53. nih.gov As a transcription factor, p53 controls the expression of genes involved in cell cycle arrest and cell death. By modulating the activity of such key regulators, these compounds can exert powerful effects on cell fate. nih.gov

Protein-Ligand Interactions

The efficacy of an enzyme inhibitor is determined by the precise nature of its interaction with the target protein. As previously discussed with the TrmD enzyme, the binding of a thienopyrimidinone inhibitor triggers a significant conformational change in a tyrosine residue, which blocks substrate access. nih.gov This is a clear example of how a ligand can actively remodel a protein's active site to induce inhibition.

Similarly, in the context of FGFR kinases, the interactions between the pyrimidine core and the enzyme's hinge region are critical. nih.gov Molecular docking studies revealed that the introduction of bulky methyl groups on the pyrimidine ring of an inhibitor can cause a steric clash with glutamate (B1630785) residues in the hinge loop of the kinase. nih.gov This clash prevents the formation of a stable protein-ligand complex and abolishes inhibitory activity. These findings underscore the importance of subtle structural details in dictating the binding mode and ultimate biological effect of pyrimidine derivatives.

| Derivative Class | Target Protein | Interacting Residue(s) | Mechanism of Action |

| Thienopyrimidinone | TrmD (tRNA methyltransferase) | Tyrosine | Induces conformational "flip," blocking access for cofactor (SAM) and tRNA substrate. nih.gov |

| Aminopyrimidine | FGFR4 (Fibroblast Growth Factor Receptor 4) | Glutamate (Glu551) | Steric clash prevents ideal binding conformation, weakening affinity and inhibitory activity. nih.gov |

Mechanistic Aspects of Antimicrobial Activity

Derivatives of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- exhibit antimicrobial properties, a function attributed to their specific chemical structure. Pyrimidine derivatives, in general, are recognized for their biological activity, which includes acting as antimicrobial and anti-inflammatory agents. researchgate.net The core of their antimicrobial mechanism lies in the pyrimidine ring system, a heterocyclic structure containing two nitrogen atoms. This structural feature is common in many biologically active compounds and is a precursor for various medicines. researchgate.net

The antimicrobial action is often linked to the ability of the molecule to interfere with essential cellular processes in microorganisms. While the precise mechanisms for this specific compound are not extensively detailed in the provided context, the activity of related pyrimidine derivatives suggests a few potential pathways. These can include the inhibition of nucleic acid synthesis, disruption of cell membrane function, or interference with metabolic pathways crucial for microbial survival. The lipophilic octyl group attached to the pyrimidine ring likely enhances the compound's ability to penetrate microbial cell membranes, thereby increasing its efficacy.

Role in Agricultural Chemical Research (Mechanistic Focus)

In the realm of agricultural research, derivatives of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- are investigated for their potential to influence plant growth and health.

Plant Growth Stimulation Mechanisms

The mechanisms by which these compounds may stimulate plant growth are likely tied to their interaction with plant physiological processes. While direct research on this specific compound's growth stimulation mechanism is not available in the provided results, the known biological activities of similar heterocyclic compounds suggest potential pathways. These could involve the modulation of plant hormone activity, enhancement of nutrient uptake, or the induction of plant defense mechanisms, leading to improved growth and stress tolerance. The structural features, including the amino and hydroxyl groups on the pyrimidine ring, could facilitate interactions with plant enzymes and receptors.

Potential Mechanisms as Corrosion Inhibitors

The application of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- derivatives as corrosion inhibitors for metals, particularly in acidic environments, is an area of significant interest. The inhibitive properties of such organic compounds are primarily due to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

Interfacial Adsorption and Electron Transfer with Metal Surfaces

The mechanism of corrosion inhibition by these pyrimidine derivatives involves the adsorption of their molecules onto the metal surface. This adsorption can occur through a combination of physical and chemical interactions. The heterocyclic pyrimidine ring, with its nitrogen atoms and π-electrons, plays a crucial role in this process. researchgate.netmdpi.com

The nitrogen atoms can coordinate with vacant d-orbitals of the metal, leading to chemisorption. Furthermore, the π-electrons of the pyrimidine ring can interact with the metal surface, contributing to the stability of the adsorbed layer. The presence of the amino group provides additional sites for interaction. This adsorption process effectively blocks the active sites on the metal surface where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would typically occur. researchgate.net

The formation of this protective film is a dynamic process influenced by factors such as the concentration of the inhibitor, the nature of the metal, and the composition of the corrosive environment. The octyl chain, being a hydrophobic group, would further enhance the protective layer by repelling water and corrosive species from the metal surface. Theoretical studies, such as quantum chemical calculations and molecular dynamics simulations, are often employed to understand the adsorption orientation and interaction energies between the inhibitor molecules and the metal surface. researchgate.netresearchgate.net These studies can provide insights into the electron transfer processes at the metal-inhibitor interface, which are fundamental to the inhibition mechanism. rsc.orgresearchgate.net

Chain-Breaking Antioxidant Activity Mechanisms

Derivatives of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- can also function as chain-breaking antioxidants. This activity is critical in preventing or slowing down the oxidative degradation of organic materials, including biological molecules. nih.govmdpi.com

The primary mechanism of a chain-breaking antioxidant is to interrupt the propagation phase of autoxidation by reacting with and stabilizing peroxyl radicals (ROO•). mdpi.com The phenolic hydroxyl group (-OH) on the pyrimidinol ring is a key functional group for this activity. It can donate a hydrogen atom to a peroxyl radical, thereby neutralizing it and preventing it from abstracting a hydrogen atom from another molecule and continuing the oxidative chain reaction. nih.govmdpi.com

Future Research Directions and Unexplored Avenues for 4 Pyrimidinol, 6 Amino 2 Methyl 5 Octyl